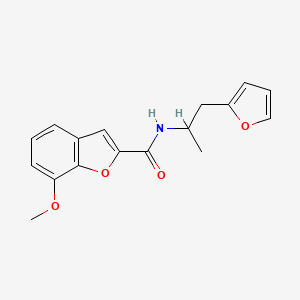

N-(1-(furan-2-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

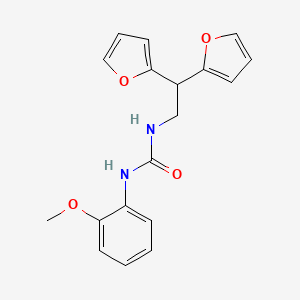

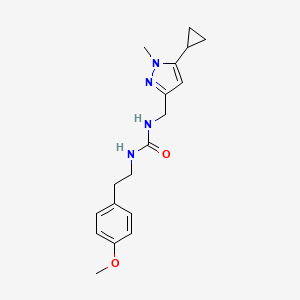

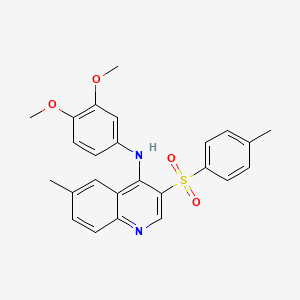

Furan derivatives are a group of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are widely used in the chemical industry and can be synthesized from biomass .

Synthesis Analysis

The synthesis of furan derivatives often involves the use of furan platform chemicals (FPCs) directly available from biomass . For instance, N-(pyridin-2-yl)furan-2-carboxamide was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol .Molecular Structure Analysis

Furan derivatives have a furan nucleus, which is a five-membered ring consisting of four carbon atoms and one oxygen atom . The exact molecular structure of “N-(1-(furan-2-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, they can be involved in electrophilic substitution reactions . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and molecular weight . These properties would need to be determined experimentally for “this compound”.Scientific Research Applications

Synthesis and Reactivity

Research has delved into the synthesis and reactivity of furan derivatives, which are crucial for developing novel compounds with potential applications. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide, further treated to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the electrophilic substitution reactions such as nitration, bromination, formylation, and acylation А. Aleksandrov, М. М. El’chaninov, 2017. Similar synthesis pathways have been explored for other furan derivatives, demonstrating the versatility and reactivity of these compounds in creating complex structures with potential biological and chemical applications.

Antiprotozoal Agents

In the realm of medicinal chemistry, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including derivatives of furan compounds, have been synthesized and evaluated as antiprotozoal agents. Ismail et al. (2004) discussed the synthesis of these compounds and their strong DNA affinities, showcasing their potential in treating diseases caused by protozoan pathogens M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004.

Molecular Characterization and Biological Activity

Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, and investigated its antimicrobial activity. The compound exhibited good antimicrobial activity against tested microorganisms, suggesting potential pharmacological and medical applications Sukriye Cakmak, Başak Koşar Kırca, Aysel Veyisoğlu, Hasan Yakan, C. Ersanli, Halil Kütük, 2022.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Some furan derivatives have been found to exhibit biological activity , but specific safety and hazard information for “N-(1-(furan-2-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide” would need to be determined through further studies.

Future Directions

The future directions for research on “N-(1-(furan-2-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide” could include further studies to determine its physical and chemical properties, synthesis methods, potential applications, and safety profile. Furan derivatives are a promising area of research due to their wide range of potential applications .

Properties

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(9-13-6-4-8-21-13)18-17(19)15-10-12-5-3-7-14(20-2)16(12)22-15/h3-8,10-11H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEVDJRMXTUHCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2962671.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2962672.png)

![5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2962678.png)

![2-(Oxan-4-yl)-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2962681.png)

![tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate](/img/structure/B2962683.png)

![1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2962687.png)

![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2962690.png)